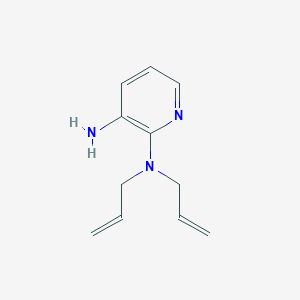
N2,N2-Diallyl-2,3-pyridinediamine
Vue d'ensemble
Description
N2,N2-Diallyl-2,3-pyridinediamine (DAPD) is a small molecule that has been widely studied for its potential applications in scientific research and in the laboratory. DAPD is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound. It is a colorless liquid at room temperature and has a boiling point of 109°C. It is a highly polar compound with a high degree of solubility in both water and organic solvents.
Applications De Recherche Scientifique
N2,N2-Diallyl-2,3-pyridinediamine has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in the synthesis of coordination polymers and metal-organic frameworks, as well as in the study of catalytic reactions. N2,N2-Diallyl-2,3-pyridinediamine has also been used in the study of metal-ion-catalyzed oxidation reactions, as well as the study of metal-ion-catalyzed reduction reactions.
Mécanisme D'action
The mechanism of action of N2,N2-Diallyl-2,3-pyridinediamine is based on its ability to form stable complexes with metal ions. The formation of these complexes is facilitated by the presence of two nitrogen atoms in the molecule, which can act as a Lewis base and bind to the metal ion. Once the complex is formed, the metal ion can then be used to catalyze a reaction, such as an oxidation or reduction reaction.
Effets Biochimiques Et Physiologiques
Due to its small size and polar nature, N2,N2-Diallyl-2,3-pyridinediamine is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N2,N2-Diallyl-2,3-pyridinediamine in laboratory experiments is its ease of synthesis and its high degree of solubility in both water and organic solvents. It is also highly stable and can be stored for long periods of time without significant degradation. The main limitation of using N2,N2-Diallyl-2,3-pyridinediamine is its low reactivity, which makes it difficult to use in certain reaction conditions.
Orientations Futures
One of the most promising future directions for the use of N2,N2-Diallyl-2,3-pyridinediamine is in the development of new catalysts and catalytic processes. N2,N2-Diallyl-2,3-pyridinediamine has already been used in the development of novel catalysts for oxidation and reduction reactions, and it is likely that its use will continue to expand. Additionally, N2,N2-Diallyl-2,3-pyridinediamine could be used in the development of new materials for use in drug delivery systems, as well as in the development of new pharmaceuticals. Finally, N2,N2-Diallyl-2,3-pyridinediamine could be used in the development of new catalysts for the production of renewable fuels.
Propriétés
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEPFHIMNYFYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2-Diallyl-2,3-pyridinediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Pyridin-2-ylsulfanyl)methyl]aniline](/img/structure/B1437597.png)

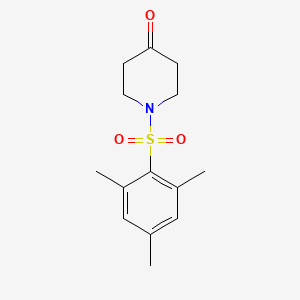
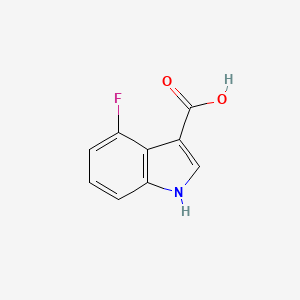
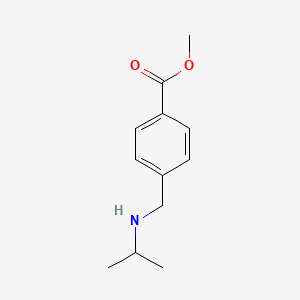
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
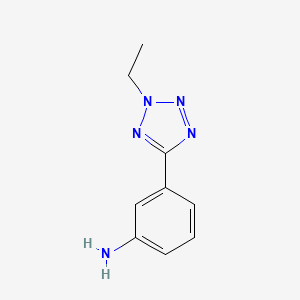
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)
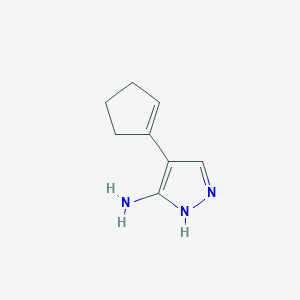

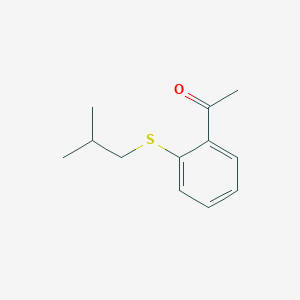
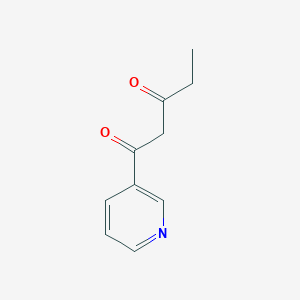
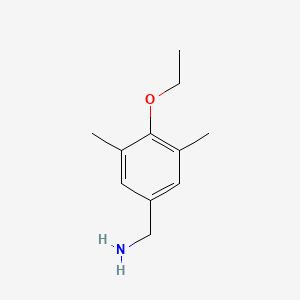
![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)